molecular formula C18H13ClO3 B12539633 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate CAS No. 678174-59-9

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate

Katalognummer: B12539633
CAS-Nummer: 678174-59-9
Molekulargewicht: 312.7 g/mol
InChI-Schlüssel: NLPKRGUBONNZFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate is an organic compound belonging to the family of phenylacrylic acid compounds. It is characterized by the presence of a chlorophenyl group and a phenylacrylate moiety, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with phenylacrylic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate can be compared with other similar compounds, such as:

    4-[3-(3-Chlorophenyl)acryloyl]phenyl 3-phenylacrylate: This compound has a similar structure but with an additional phenylacrylate group.

    4-[3-(3-Chlorophenyl)acryloyl]phenyl pivalate: This compound features a pivalate ester group instead of the prop-2-enoate group.

Eigenschaften

CAS-Nummer

678174-59-9

Molekularformel

C18H13ClO3

Molekulargewicht

312.7 g/mol

IUPAC-Name

[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] prop-2-enoate

InChI

InChI=1S/C18H13ClO3/c1-2-18(21)22-16-9-7-14(8-10-16)17(20)11-6-13-4-3-5-15(19)12-13/h2-12H,1H2

InChI-Schlüssel

NLPKRGUBONNZFT-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.